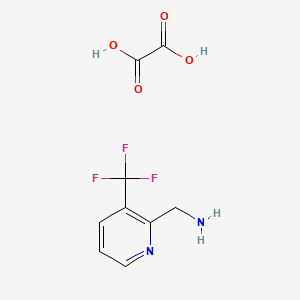

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate

CAS No.:

Cat. No.: VC13765495

Molecular Formula: C9H9F3N2O4

Molecular Weight: 266.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9F3N2O4 |

|---|---|

| Molecular Weight | 266.17 g/mol |

| IUPAC Name | oxalic acid;[3-(trifluoromethyl)pyridin-2-yl]methanamine |

| Standard InChI | InChI=1S/C7H7F3N2.C2H2O4/c8-7(9,10)5-2-1-3-12-6(5)4-11;3-1(4)2(5)6/h1-3H,4,11H2;(H,3,4)(H,5,6) |

| Standard InChI Key | XFJRMHVFUGSHQR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O |

| Canonical SMILES | C1=CC(=C(N=C1)CN)C(F)(F)F.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine oxalate consists of two primary components:

-

Aminomethylpyridine Core: A pyridine ring substituted at the 3-position with a trifluoromethyl () group and at the 2-position with a methylamine () moiety.

-

Oxalate Counterion: The oxalic acid () acts as a stabilizing agent, forming a salt with the amine group .

The IUPAC name, oxalic acid;[3-(trifluoromethyl)pyridin-2-yl]methanamine, reflects this dual-component structure. The trifluoromethyl group enhances electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.

Structural Validation

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis involves a multi-step process:

Preparation of Trifluoromethylpyridine Intermediate

-

Halogenation: 3-Bromopyridine undergoes trifluoromethylation using reagents (e.g., ) under palladium catalysis .

-

Amination: The resulting 3-trifluoromethylpyridine is treated with methylamine in the presence of a base (e.g., ), yielding C-(3-Trifluoromethyl-pyridin-2-yl)-methylamine.

Salt Formation with Oxalic Acid

The free base is dissolved in an anhydrous solvent (e.g., ethanol) and reacted with oxalic acid () at 0–5°C. The product precipitates as a white crystalline solid .

Reaction Conditions:

-

Temperature: 0–25°C

-

Catalyst: None required (acid-base reaction)

-

Yield: ~85–90%

Optimization Strategies

-

Solvent Selection: Ethanol or methanol ensures high solubility of both reactants.

-

Stoichiometry: A 1:1 molar ratio of amine to oxalic acid prevents di-salification.

-

Purification: Recrystallization from ethanol/water mixtures enhances purity (>98%) .

Physicochemical Properties

Thermodynamic and Spectral Data

Solubility and Stability

-

Aqueous Solubility: 12 mg/mL in water (25°C), attributed to the oxalate salt’s ionic character.

-

Organic Solvents: Soluble in ethanol, DMSO, and DMF; insoluble in non-polar solvents (e.g., hexane) .

-

Stability: Stable under inert atmospheres; degrades upon prolonged exposure to light or moisture.

Industrial and Research Applications

Pharmaceutical Intermediates

-

Used in the synthesis of Janus kinase (JAK) inhibitors for autoimmune diseases .

-

Key precursor for fluorinated PET tracers in neuroimaging.

Agrochemical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume